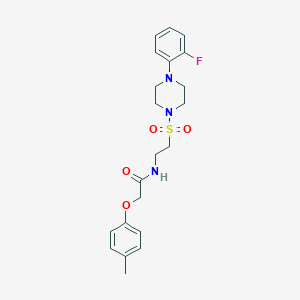
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound that has gained attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several key structural components:
- Piperazine Ring : A common motif in many pharmaceuticals, known for its ability to interact with various biological targets.
- Fluorophenyl Group : Enhances lipophilicity and binding affinity to receptors.
- Acetamide Moiety : Contributes to hydrogen bonding capabilities.
The molecular formula of the compound is C21H26FN3O5S, and it has a molecular weight of 441.52 g/mol .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptors : The compound may interact with G-protein-coupled receptors (GPCRs), which are crucial in various signaling pathways.
- Enzymes : It has been suggested that this compound can inhibit enzymes involved in inflammatory processes and cancer progression.
- Signaling Pathways : Modulation of pathways related to inflammation, apoptosis, and cell proliferation has been observed .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, piperazine derivatives have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Inhibition zones were measured using the cup-plate technique, demonstrating effective antibacterial action .
Anticancer Activity
Studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. Specifically, the presence of the fluorophenyl group enhances its ability to bind to cancer-related targets, leading to increased cytotoxicity .
Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent anticancer activity. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .
Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial activity of piperazine derivatives against several pathogens. The study reported that derivatives similar to this compound exhibited substantial inhibition against both gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing promising antibacterial properties .
Data Summary Table
| Activity Type | Target/Pathway | Outcome |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Significant inhibition observed |
| Anticancer | Cancer cell lines | Dose-dependent cytotoxicity |
| Apoptosis Induction | Pro-apoptotic factors | Upregulation noted |
属性
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c1-17-6-8-18(9-7-17)29-16-21(26)23-10-15-30(27,28)25-13-11-24(12-14-25)20-5-3-2-4-19(20)22/h2-9H,10-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXMSJDSTVGSKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














